2,5-Diazaspiro[3.4]octan-1-one
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Overview
Description
2,5-Diazaspiro[3.4]octan-1-one is a chemical compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
2,5-Diazaspiro[3
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a scaffold for drug development, particularly in designing sigma-1 receptor antagonists for pain management
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various cellular pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids. The detailed structure-activity relationship studies have identified specific interactions that contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the ketone group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one is unique due to its specific arrangement of nitrogen atoms and the ketone group within the spirocyclic structure.
Properties
CAS No. |
1031928-32-1 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-5-6(4-7-5)2-1-3-8-6/h8H,1-4H2,(H,7,9) |
InChI Key |
PJSRRPBVTJKYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2=O)NC1 |
Origin of Product |
United States |
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